4-Cyano-4-Ethylbiphenyl

Description

Contextualization within Biphenyl (B1667301) Derivatives Research

Biphenyl derivatives, characterized by two connected phenyl rings, form a foundational structural motif in a wide array of pharmacologically active compounds and organic materials. rsc.orgresearchgate.net Research into these derivatives is extensive, with applications ranging from pharmaceuticals and agrochemicals to advanced materials like those used in liquid crystal displays (LCDs). rsc.org 4-Cyano-4'-ethylbiphenyl (B1630433) fits within the subcategory of 4,4'-disubstituted cyanobiphenyls, a group that has been a subject of intense study due to the advantageous electronic and geometric properties conferred by this specific substitution pattern. The exploration of such derivatives has been a key area of research since the pioneering work on cyanobiphenyls in the 1970s.

Significance of the Cyano and Ethyl Substituents in Molecular Design

The molecular architecture of 4-Cyano-4'-ethylbiphenyl is defined by its two key functional groups: the cyano (-CN) group and the ethyl (-CH2CH3) group.

The cyano group , being a strong electron-withdrawing group, plays a crucial role in defining the electronic properties of the molecule. acs.orgchemrxiv.org Its presence leads to a strong positive dielectric anisotropy, a critical property for the alignment of the molecules in an electric field, which is fundamental for their application in liquid crystal displays. mdpi.com The cyano group can also participate in dipole-dipole interactions and hydrogen bonding, influencing the compound's behavior in various chemical and biological systems.

Overview of Research Trajectories for 4-Cyano-4'-Ethylbiphenyl

Current research involving 4-Cyano-4'-ethylbiphenyl is primarily focused on its application as a key intermediate in the synthesis of more complex molecules, particularly for liquid crystal technologies. archivemarketresearch.com Its structural characteristics make it a valuable building block for creating liquid crystals with specific electro-optical properties. Studies have shown that the compound exhibits distinct orientational ordering on chemically functionalized surfaces, which is a key factor in the performance of LCDs. Beyond materials science, its versatility in undergoing various chemical reactions, such as nucleophilic substitutions, oxidations, and reductions, makes it a useful component in broader organic synthesis.

Historical Perspectives on Cyanobiphenyls in Materials Science

The significance of cyanobiphenyls in materials science has its roots in the early 1970s with the work of George William Gray and his team at the University of Hull. Their research, funded by the United Kingdom Ministry of Defence, was specifically aimed at discovering liquid crystal materials that exhibited stable phases at room temperature for use in LCDs. The synthesis of 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) in 1972 marked a pivotal moment, representing the first in a new class of cyanobiphenyls. wikipedia.org This discovery was a paradigm shift, moving the field from chance discoveries to the rational design of liquid crystal materials based on an understanding of molecular structure-property relationships. The development of other cyanobiphenyls, including ethyl-substituted variants, followed as researchers systematically investigated how different alkyl chains affected the material's properties. mdpi.com

Chemical and Physical Properties of 4-Cyano-4'-Ethylbiphenyl

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-(4-Ethylphenyl)benzonitrile | |

| CAS Number | 58743-75-2 | echemi.comavantorsciences.comchemicalbook.comcalpaclab.com |

| Molecular Formula | C15H13N | echemi.comavantorsciences.comcalpaclab.comvwr.com |

| Molecular Weight | 207.27 g/mol | echemi.comavantorsciences.comchemicalbook.comcalpaclab.com |

| Appearance | White crystalline powder | echemi.comchemicalbook.com |

| Melting Point | 74-76 °C | echemi.comchemicalbook.com |

| Boiling Point | 202-205 °C at 3 mmHg | chemicalbook.com |

| Solubility | Soluble in organic solvents like ethanol, acetone, and N,N-Dimethylformamide. echemi.com Practically insoluble in water. echemi.comchemicalbook.com | |

| Density | 1.1 ± 0.1 g/cm³ | echemi.com |

| Flash Point | 202-205 °C/3mm | echemi.comchemicalbook.com |

| Refractive Index | 1.593 | echemi.com |

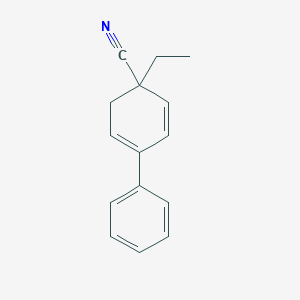

Structure

3D Structure

Properties

Molecular Formula |

C15H15N |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

1-ethyl-4-phenylcyclohexa-2,4-diene-1-carbonitrile |

InChI |

InChI=1S/C15H15N/c1-2-15(12-16)10-8-14(9-11-15)13-6-4-3-5-7-13/h3-10H,2,11H2,1H3 |

InChI Key |

GAQIPJYDPJVUKE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CC=C(C=C1)C2=CC=CC=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyano 4 Ethylbiphenyl and Its Analogues

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions represent the most robust and widely utilized methods for the construction of the C-C bond that forms the biphenyl (B1667301) scaffold. These reactions offer high efficiency, functional group tolerance, and predictable regioselectivity, making them ideal for the synthesis of complex molecules like 4-Cyano-4-Ethylbiphenyl.

The Suzuki–Miyaura coupling is a premier method for biphenyl synthesis, involving the reaction of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. Its high functional group tolerance, including for the cyano group, and the low toxicity of its boron-based byproducts make it a highly favored industrial and laboratory-scale process.

The most direct and convergent synthesis of this compound via Suzuki coupling involves the reaction between 4-Bromobenzonitrile and 4-Ethylphenylboronic Acid. In this transformation, the C(sp²)-Br bond of 4-Bromobenzonitrile is coupled with the C(sp²)-B bond of 4-Ethylphenylboronic Acid.

The general reaction scheme is as follows:

This approach is highly efficient because the starting materials are commercially available and the reaction proceeds with high selectivity to form the desired 4,4'-disubstituted product, minimizing the formation of isomeric impurities.

The choice of catalyst is critical to the success and efficiency of the Suzuki coupling. Both homogeneous and heterogeneous palladium sources have been successfully employed.

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a classic, highly active homogeneous catalyst. As a Pd(0) source, it readily initiates the catalytic cycle via oxidative addition to the 4-Bromobenzonitrile C-Br bond. While highly effective, it is air-sensitive and requires careful handling. The phosphine (B1218219) ligands stabilize the palladium center throughout the catalytic cycle but can be costly, and removal of the catalyst and ligand byproducts can be challenging.

Optimization of these systems involves tuning the catalyst loading, which typically ranges from 0.1 to 5 mol%, to balance reaction rate with cost and potential metal contamination of the final product.

The reaction environment, including the solvent, base, and temperature, must be carefully controlled to achieve high yields.

Solvent System: A biphasic solvent system, such as Dimethylformamide (DMF)/water or toluene/water, is commonly used. The organic solvent (DMF) is chosen for its ability to dissolve the aryl halide, boronic acid, and the homogeneous catalyst. The aqueous phase is essential for dissolving the inorganic base (e.g., Sodium Carbonate or Potassium Phosphate), which is required to activate the boronic acid for the transmetalation step of the catalytic cycle.

Base: An inorganic base is a mandatory component. Bases like Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) are frequently used. The base deprotonates the boronic acid, forming a more nucleophilic boronate species ([ArB(OH)₃]⁻), which readily undergoes transmetalation with the palladium complex.

Temperature: Suzuki couplings are typically performed at elevated temperatures, generally between 80 °C and 110 °C, to ensure a reasonable reaction rate and drive the reaction to completion.

The table below summarizes findings from studies optimizing the synthesis of this compound.

| Entry | Catalyst (mol%) | Base | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ (2%) | Na₂CO₃ (2 eq.) | Toluene/Water (4:1) | 90 | 88 |

| 2 | Pd/C (5 wt%) | Na₂CO₃ (2 eq.) | DMF/Water (5:1) | 100 | 92 |

| 3 | Pd(PPh₃)₄ (1%) | K₃PO₄ (2.5 eq.) | Dioxane/Water (4:1) | 100 | 95 |

| 4 | Pd/C (5 wt%) | K₂CO₃ (2 eq.) | Ethanol/Water (3:1) | 80 | 85 |

The Negishi coupling provides a powerful alternative to the Suzuki reaction. This method involves the coupling of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex. For the synthesis of this compound or its analogues, one would typically react an arylzinc halide, such as 4-ethylphenylzinc chloride, with 4-Bromobenzonitrile.

The organozinc reagent is usually prepared in situ from the corresponding Grignard or organolithium reagent by transmetalation with a zinc salt like Zinc Chloride (ZnCl₂). A key advantage of Negishi coupling is the high reactivity of organozinc reagents, which can often enable reactions to proceed under milder conditions (e.g., at room temperature) than required for Suzuki couplings. However, organozinc compounds are highly sensitive to moisture and air, necessitating the use of stringent anhydrous and inert atmosphere techniques, which can be a limitation compared to the more robust Suzuki protocol.

A more contemporary and atom-economical approach to biphenyl synthesis involves direct C-H bond activation/arylation. This strategy avoids the pre-functionalization of one of the aromatic rings (e.g., into a boronic acid or organozinc reagent), thereby reducing step count and waste generation.

In this context, the cyano group can function as an effective directing group. The nitrogen lone pair of the cyano group coordinates to the palladium catalyst, directing it to selectively activate and cleave a C-H bond at the ortho position of the benzonitrile (B105546) ring. This palladium-hydride intermediate can then undergo a coupling reaction with an aryl halide.

While this method is not suitable for the direct synthesis of this compound (as it would produce the 2,4'-isomer), it is a highly valuable tool for synthesizing analogues. For example, the direct arylation of benzonitrile with 4-bromoethylbenzene, catalyzed by a system like Palladium(II) Acetate (Pd(OAc)₂) with a suitable ligand, would yield 2-(4-ethylphenyl)benzonitrile. This highlights the power of C-H activation in accessing specific biphenyl isomers that may be difficult to obtain through traditional cross-coupling methods.

Suzuki–Miyaura Coupling Reactions for Biphenyl Formation

Alternative Carbon-Carbon Bond Formation Routes

The construction of the biphenyl backbone, a critical step in the synthesis of 4-Cyano-4'-Ethylbiphenyl (B1630433), can be achieved through several alternative carbon-carbon bond formation reactions.

Decarbonylative Alkylation of Aroyl Fluorides

A novel approach involves the nickel-catalyzed decarbonylative alkylation of aroyl fluorides. acs.orgnih.govnih.gov This method utilizes aroyl fluorides, which are more chemically stable than their chloride counterparts and can be synthesized from corresponding carboxylic acids. acs.orgnih.gov The reaction proceeds through the interaction of a fluoronickel intermediate with a Lewis-acidic trialkylborane, leading to decarbonylative alkylation. acs.orgnih.gov

For instance, the synthesis of 4-ethylbiphenyl (B1582967), a related structure, is achieved by reacting biphenyl-4-carbonyl fluoride (B91410) with triethylborane (B153662) in the presence of a nickel catalyst. acs.org Research has demonstrated that this method is effective for aroyl fluorides with various substituents, including electron-withdrawing groups like 4-cyano, with yields of up to 68%. acs.orgnih.gov

Table 1: Nickel-Catalyzed Decarbonylative Ethylation of Aroyl Fluorides

| Entry | Aroyl Fluoride | Product | Yield (%) |

|---|---|---|---|

| 1 | Biphenyl-4-carbonyl fluoride | 4-Ethylbiphenyl | 71 |

| 2 | 4-Cyanobiphenyl-4'-carbonyl fluoride | 4-Cyano-4'-ethylbiphenyl | 68 |

| 3 | 4-Methoxycarbonylbiphenyl-4'-carbonyl fluoride | 4-Methoxycarbonyl-4'-ethylbiphenyl | 54 |

| 4 | 4-Methylsulfonylbiphenyl-4'-carbonyl fluoride | 4-Methylsulfonyl-4'-ethylbiphenyl | 51 |

Grignard Reactions for Biphenyl Synthesis

Grignard reactions represent a classic and versatile method for forming carbon-carbon bonds and are applicable to the synthesis of biphenyl compounds. aroonchande.comleah4sci.com The process involves the reaction of a Grignard reagent, an organomagnesium halide, with a suitable electrophile. leah4sci.com For the synthesis of cyanobiphenyls, a Grignard reagent such as p-tolyl magnesium chloride can be reacted with a chlorobenzonitrile.

Ullmann Coupling Reactions for Poly-substituted Biphenyls

The Ullmann coupling reaction is a well-established method for synthesizing symmetrical and unsymmetrical biaryl compounds, particularly those with multiple substituents. vanderbilt.edursc.org This reaction typically involves the copper-catalyzed coupling of two aryl halides. rsc.org It is especially useful for creating tetra-ortho-substituted biphenyls, where other methods like palladium-catalyzed couplings may be ineffective. vanderbilt.edunih.govacs.org

The reaction's versatility allows for the use of various substituted halobenzene precursors. nih.gov For instance, poly-halogenated benzene (B151609) substrates can be used to form the biphenyl structure via Ullmann coupling, with other functional groups introduced subsequently. vanderbilt.edunih.govacs.org The position of halogen substituents on the precursor molecules, whether para or meta, can direct the formation of different nanostructures, such as one-dimensional chains or two-dimensional porous networks. mdpi.com

Multi-step Synthetic Sequences for Functionalized Derivatives

The synthesis of functionalized derivatives of 4-Cyano-4'-Ethylbiphenyl often requires multi-step reaction sequences. walisongo.ac.id These sequences allow for the precise introduction of various functional groups onto the biphenyl scaffold. A common strategy involves synthesizing a core intermediate which is then further modified. walisongo.ac.id

For example, a multi-step synthesis could begin with a Diels-Alder reaction to form a cyclic adduct, followed by isomerization and aromatization to create a terphenyl derivative, an intermediate for materials used in organic light-emitting devices. walisongo.ac.id Another approach combines ortho-C-H bond arylation of a carboxylic acid with sequential fluorination and decarbonylative C-F bond alkylation. nih.gov This allows for the 1,2-bifunctionalization of aromatic carboxylic acids. nih.gov Such multi-step syntheses are crucial for creating a library of biphenyl compounds with diverse functionalities for various applications. gre.ac.uk

Industrial Production Methodologies and Scalability Considerations

The industrial-scale production of 4-Cyano-4'-Ethylbiphenyl and related compounds requires synthetic routes that are not only high-yielding but also cost-effective and scalable. While methods like the Suzuki coupling are common, the high cost of reagents like phenylboronic acid can be a limiting factor for industrial implementation. google.com

Grignard-based syntheses, despite the need for strictly anhydrous conditions, are often more suitable for large-scale production due to lower costs. google.com One patented method for synthesizing 4-cyanobiphenyl (B145940) involves forming a Grignard reagent from halogenated benzene and magnesium, which then reacts with a boric acid ester to form diphenylboronic acid. This intermediate is then coupled with p-halobenzonitrile using a nickel or palladium catalyst, with reported yields between 37-87%. google.com This process is noted for its milder reaction conditions, simpler operation, and reduced production of waste, making it amenable to industrial scale-up. google.com The supply chain for 4-Cyano-4'-Ethylbiphenyl includes numerous manufacturers, with varying purity levels and supply capacities available. chemicalbook.com

Purity Validation and Isolation Techniques in Synthesis

Ensuring the purity of synthesized 4-Cyano-4'-Ethylbiphenyl is critical, especially for its applications in areas like liquid crystal displays. Various analytical techniques are employed for purity validation and to detect impurities.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the positions of substituents on the biphenyl structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying impurities. The purity of commercially available 4-Cyano-4'-Ethylbiphenyl is often specified as ≥98.0% as determined by GC. vwr.com

Melting point analysis provides another layer of purity confirmation and offers insight into the crystalline phase stability of the compound. For instance, the melting point of 4-Cyano-4'-Ethylbiphenyl is reported to be 77 °C. vwr.com Isolation and purification of the final product and intermediates are typically achieved through techniques such as column chromatography, extraction, and recrystallization. libretexts.org In some cases, salt formation can be used to aid in the isolation or purification of the compound. google.com

Advanced Spectroscopic and Crystallographic Characterization of 4 Cyano 4 Ethylbiphenyl

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the molecular structure, conformational changes, and intermolecular interactions of 4-Cyano-4-Ethylbiphenyl.

Fourier Transform Infrared (FT-IR) Spectroscopy for Molecular Dynamics

Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups and characterizing the vibrational modes of this compound. The FT-IR spectra of the homologous series of 4-n-alkyl-4'-cyanobiphenyls, including the ethyl derivative (2CB), have been extensively studied. researchgate.net The analysis of these spectra reveals characteristic vibrational bands that are sensitive to the molecular conformation and its environment.

Key spectral regions for this compound include:

C≡N Stretching: The cyano group (C≡N) stretch is a particularly sharp and intense band, typically observed around 2220-2240 cm⁻¹. This band is highly characteristic and its frequency can be influenced by intermolecular dipole-dipole interactions. researchgate.net

C-H Stretching: Vibrations corresponding to the aromatic and aliphatic C-H stretching are found in the 2800-3100 cm⁻¹ region. Specific changes in the 2700-3000 cm⁻¹ range are observed when comparing different alkyl chain lengths in the cyanobiphenyl series. researchgate.net

Biphenyl (B1667301) Core Vibrations: The vibrations of the biphenyl core, including ring stretching and bending modes, appear in the fingerprint region (below 1600 cm⁻¹). For instance, significant spectral changes are noted in the 800-900 cm⁻¹ range across the alkyl-cyanobiphenyl series. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT) and ab-initio methods, have been employed to calculate the vibrational frequencies and assign the observed experimental bands to specific molecular motions. electroactmater.com These theoretical models help in understanding the complex coupling between different vibrational modes. researchgate.netelectroactmater.com Studies combining FT-IR experiments with theoretical simulations indicate that in the isotropic liquid state, this compound exists as a mixture of different conformers, highlighting its conformational mobility. researchgate.net

Table 1: Selected Calculated Vibrational Frequencies and Assignments for this compound Theoretical data derived from computational analyses provide a basis for interpreting experimental spectra.

| Calculated Frequency (cm⁻¹) | Assignment | Vibrational Mode |

| ~3100-3050 | ν(C-H) | Aromatic C-H Stretch |

| ~2970-2880 | ν(C-H) | Aliphatic C-H Stretch (Ethyl Group) |

| ~2230 | ν(C≡N) | Cyano Group Stretch |

| ~1605 | ν(C-C) | Aromatic Ring Stretch |

| ~1495 | ν(C-C) | Aromatic Ring Stretch |

| ~1290 | δ(C-H) | In-plane Aromatic C-H Bend |

| ~820 | γ(C-H) | Out-of-plane Aromatic C-H Bend |

Note: ν = stretching, δ = in-plane bending, γ = out-of-plane bending. Frequencies are approximate and based on theoretical calculations from studies on homologous compounds. electroactmater.comresearchgate.net

Raman Spectroscopy: Temperature-Dependent Analyses and Structural Deformations

Raman spectroscopy is highly sensitive to the vibrations of the molecular backbone and is particularly useful for studying phase transitions and structural deformations in materials like this compound. Temperature-dependent FT-Raman studies have been crucial in elucidating the phase behavior of this compound. researchgate.net

Research has shown that this compound (2CB) undergoes a reversible phase transition between two different crystal phases at approximately 293.3 K (20.15 °C). researchgate.net This transition is characterized by a low enthalpy of activation. At a higher temperature of 348.3 K (75.15 °C), another transition occurs from the solid crystal phase to the isotropic liquid phase. researchgate.net

The analysis of Raman spectra as a function of temperature reveals distinct changes in the position and intensity of specific vibrational bands, which act as markers for these phase transitions. researchgate.netnih.gov For example, splitting of the ν(C≡N) band in the Raman spectra of similar cyanobiphenyls at low temperatures has been interpreted as evidence of solid crystalline polymorphism. nih.gov Low-frequency Raman spectroscopy is particularly adept at detecting changes in lattice phonons and intermolecular modes, which are directly affected by alterations in the crystal packing and structural deformations during phase transitions. aps.org

Table 2: Key Phase Transitions of this compound Observed by Raman Spectroscopy and DSC

| Transition Temperature (K) | Transition Type | Observation |

| 293.3 | Crystal ↔ Crystal | Reversible distortive phase transition with low activation enthalpy. researchgate.net |

| 348.3 | Crystal ↔ Isotropic Liquid | Melting point. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for providing detailed atomic-level information about the structure, dynamics, and ordering of this compound in its various phases.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Structural Elucidation

¹H and ¹³C NMR spectroscopy are fundamental methods for confirming the molecular structure of this compound. The chemical shifts (δ) of the hydrogen and carbon atoms are determined by their local electronic environments.

In the ¹H NMR spectrum , distinct signals are expected for the protons of the ethyl group and the biphenyl rings:

Ethyl Protons: The methylene (B1212753) protons (-CH₂-) typically appear as a quartet, while the methyl protons (-CH₃) appear as a triplet, due to spin-spin coupling.

Aromatic Protons: The protons on the two different phenyl rings will appear as a set of multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons on the ring adjacent to the cyano group are generally shifted further downfield compared to those on the ring with the ethyl group.

In the ¹³C NMR spectrum , which is often recorded with proton decoupling to yield single peaks for each unique carbon, the signals can be assigned as follows:

Cyano Carbon: The carbon of the C≡N group has a characteristic chemical shift in the range of δ 110-120 ppm.

Aromatic Carbons: The biphenyl carbons resonate in the δ 120-150 ppm range. The carbons directly attached to the cyano and ethyl groups (quaternary carbons) show distinct shifts.

Ethyl Carbons: The aliphatic carbons of the ethyl group appear upfield, typically below δ 30 ppm.

The exact chemical shifts can be influenced by the solvent and temperature. These NMR techniques are essential for verifying the identity and purity of synthesized this compound.

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Based on established chemical shift ranges for the constituent functional groups.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Multiplicity (for ¹H) |

| ¹H | Aromatic Protons | ~7.3 - 7.8 | Multiplets |

| ¹H | Methylene (-CH₂-) | ~2.7 | Quartet |

| ¹H | Methyl (-CH₃) | ~1.2 | Triplet |

| ¹³C | Biphenyl C-CN | ~111 | Singlet |

| ¹³C | Biphenyl C-CH₂CH₃ | ~146 | Singlet |

| ¹³C | Other Aromatic Carbons | ~127 - 133 | Singlets |

| ¹³C | Cyano (-C≡N) | ~119 | Singlet |

| ¹³C | Methylene (-CH₂-) | ~29 | Singlet |

| ¹³C | Methyl (-CH₃) | ~15 | Singlet |

Note: These are typical values. Actual shifts may vary based on experimental conditions. sigmaaldrich.comcarlroth.com

Deuterium (B1214612) NMR Studies of Molecular Dynamics and Orientational Order in Liquid Crystalline Phases

Deuterium (²H) NMR is a powerful technique for investigating the molecular dynamics and orientational order in the liquid crystalline (mesophase) states of molecules like this compound. By selectively replacing specific protons with deuterium atoms, one can probe the behavior of different parts of the molecule.

In a liquid crystalline phase, the molecules exhibit a degree of long-range orientational order. ²H NMR spectra of deuterated samples show a characteristic quadrupolar splitting, the magnitude of which is directly related to the orientational order parameter of the C-²H bond axis. aps.org For the homologous series of 4-n-alkyl-4'-cyanobiphenyls, ²H NMR studies on chain- and ring-deuterated analogues have provided detailed information on:

Order Parameters: The degree of alignment of different molecular axes (e.g., the long molecular axis, axes within the biphenyl core) with the liquid crystal director. aps.orgpsu.edu

Phase Transitions: Changes in quadrupolar splitting provide a sensitive measure of the change in orientational order at phase transitions, such as from a nematic to an isotropic phase. aps.org

While specific studies on deuterated this compound are less common than for its longer-chain relatives like 5CB, the principles and methods are directly applicable. Such studies would allow for the determination of the second-rank orientational order parameters for axes within the molecule, offering a rigorous test for molecular theories of liquid crystals. tandfonline.com

Solid-State NMR for Phase Structure Analysis

Solid-State NMR (SSNMR) provides invaluable structural information on materials in their solid, non-dissolved state. rsc.orgcam.ac.uk This is particularly relevant for this compound, which is known to exhibit polymorphism (the ability to exist in more than one crystal structure). researchgate.net Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in SSNMR these interactions provide rich structural data.

Techniques like Magic Angle Spinning (MAS) are used to obtain high-resolution spectra from solid samples. sci-hub.se By combining SSNMR with X-ray diffraction data, a more complete picture of the crystalline phase can be constructed. For this compound, SSNMR can be used to:

Distinguish Polymorphs: The different crystal phases identified by Raman spectroscopy would give rise to distinct ¹³C SSNMR spectra, as the carbon chemical shifts are highly sensitive to the local packing environment. researchgate.netsci-hub.se

Determine Intermolecular Proximity: Advanced 2D SSNMR experiments can reveal which parts of the molecules are in close spatial proximity in the crystal lattice, providing insight into the packing arrangement (e.g., the antiparallel arrangement of dipoles).

Probe Molecular Conformation: SSNMR can determine the torsion angle between the two phenyl rings in the solid state, which is a key conformational parameter. X-ray diffraction studies have shown this angle to be very small (1.46°) in one crystal form, indicating a nearly planar conformation. researchgate.net

SSNMR is thus a crucial tool for characterizing the precise molecular arrangement and dynamics within the different solid phases of this compound.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Gas chromatography-mass spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is instrumental in assessing the purity of this compound and understanding its fragmentation behavior upon ionization.

For purity assessment, a sample of this compound is vaporized and passed through a gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio, generating a mass spectrum for each component. The purity of this compound can be determined by the presence of a single major peak in the chromatogram, with the corresponding mass spectrum confirming its identity. Commercial suppliers often use GC to certify the purity of this compound, with purities of ≥98.0% being common. vwr.comtcichemicals.com

The mass spectrum of this compound reveals its fragmentation pathways. The molecular ion peak ([M]⁺) corresponds to the intact molecule and confirms its molecular weight of 207.28 g/mol . tcichemicals.com The fragmentation pattern, which shows the relative abundance of different fragment ions, provides valuable information about the molecule's structure. Common fragmentation of biphenyl derivatives involves the cleavage of the bond between the two phenyl rings and the loss of substituents. researchgate.netnih.gov In the case of this compound, characteristic fragments would arise from the loss of the ethyl group (-C₂H₅) or the cyano group (-CN). Analysis of these fragments helps to confirm the positions of the substituents on the biphenyl core. GC-MS is a widely used technique for the analysis of liquid crystal monomers like this compound. beilstein-journals.orgthreerunwaysystem.comacs.org

Interactive Data Table: GC-MS Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₃N | tcichemicals.com |

| Molecular Weight | 207.28 g/mol | tcichemicals.com |

| Purity (by GC) | >98.0% | tcichemicals.com |

| Ionization Method | Electron Impact (EI) | beilstein-journals.org |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption of ultraviolet or visible light. It provides insights into the electronic structure and properties of the compound.

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound is primarily characterized by π→π* electronic transitions. uzh.chlibretexts.org These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic biphenyl system. The conjugated system of the two phenyl rings allows for delocalization of π electrons, which lowers the energy required for these transitions, bringing them into the UV region of the electromagnetic spectrum.

The presence of the cyano (-CN) group, an electron-withdrawing group, and the ethyl (-C₂H₅) group, an electron-donating group, influences the energy of these transitions. These substituent groups can cause shifts in the absorption maximum (λmax) compared to unsubstituted biphenyl. Specifically, for cyanobiphenyls, a strong absorption band is typically observed around 270 nm, which is characteristic of the π→π* transition of the biphenyl core. Studies on similar cyanobiphenyl derivatives show that the polarity of the solvent can also affect the position of the absorption bands. researchgate.net

Interactive Data Table: UV-Vis Spectroscopic Data for Cyanobiphenyls

| Compound Family | Transition Type | Typical λmax | Reference |

| Cyanobiphenyls | π→π* | ~270 nm |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light. It is a powerful technique for studying the conformation of chiral molecules. While this compound itself is not chiral, the introduction of a chiral center or its presence in a chiral environment (like a cholesteric liquid crystal phase) can induce a CD signal. dokumen.pub

In the context of liquid crystals, CD spectroscopy can be used to investigate the helical twisting power of a chiral dopant in a nematic host, which could include this compound. The induced CD spectrum provides information about the pitch and handedness of the resulting cholesteric phase. Theoretical simulations, such as those using time-dependent density functional theory (TDDFT), can be employed to simulate the CD spectra of related n-alkyl-4-cyanobiphenyl (nCB) molecules to understand their molecular charge distribution and conformational properties. researchgate.net

Photo-acoustic (PA) spectroscopy is a technique used to study the non-radiative de-excitation processes that occur in a sample after it absorbs light. When a molecule absorbs light and transitions to an excited state, it can relax back to the ground state through radiative pathways (fluorescence, phosphorescence) or non-radiative pathways (internal conversion, intersystem crossing), which generate heat. PA spectroscopy measures this heat generation.

For this compound and related biphenyl derivatives, PA measurements have been used to investigate the heat generated by non-radiative processes following photoexcitation. researchgate.net By comparing the PA spectrum with the optical absorption spectrum, the efficiency of non-radiative deactivation can be determined. Studies have shown that for biphenyl derivatives, bathochromic shifts (shifts to longer wavelengths) are observed in the PA spectra, which are characteristic of the π-π* transitions. researchgate.net Furthermore, the non-radiative deactivation efficiency can be slightly dependent on the polarity of the solvent, providing insights into the relaxation properties of the excited state. researchgate.net

X-ray Diffraction and Crystallography

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional atomic structure of a crystalline solid. By analyzing the diffraction pattern produced when a crystal is irradiated with X-rays, one can determine the arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of this compound (also referred to as 2CB) has been determined by single-crystal X-ray diffraction. researchgate.net It is known to undergo a reversible distortive phase transition. Below the transition temperature, it crystallizes in the monoclinic space group P2(1)/c. researchgate.net The molecules adopt a mostly extended conformation, with the two phenyl rings being nearly coplanar. The packing of the molecules in the crystal is influenced by intermolecular interactions, which are crucial for understanding the formation of liquid crystalline phases. The crystal structures of homologous series of n-alkyl-4-cyanobiphenyls (nCBs) have been systematically studied to understand the effect of the alkyl chain length on the crystal packing and mesomorphic properties. researchgate.nettandfonline.comresearchgate.net

Interactive Data Table: Crystallographic Data for this compound (Phase I)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2(1)/c | researchgate.net |

| a | 8.42(1) Å | researchgate.net |

| b | 5.94(1) Å | researchgate.net |

| c | 23.15(2) Å | researchgate.net |

| β | 92.93(1)° | researchgate.net |

| Z (molecules per unit cell) | 4 | researchgate.net |

| Temperature | 223 K | researchgate.net |

Interactive Data Table: Crystallographic Data for this compound (Alternative Phase)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁ | researchgate.net |

| a | 8.584(4) Å | researchgate.net |

| b | 5.865(3) Å | researchgate.net |

| c | 11.833(3) Å | researchgate.net |

| β | 92.30(3)° | researchgate.net |

| Z (molecules per unit cell) | 2 | researchgate.net |

Crystal and Molecular Structures of this compound

The crystal and molecular structure of 4-Cyano-4'-ethylbiphenyl (B1630433) (2CB) has been determined through single-crystal X-ray diffraction, revealing the existence of at least two solid crystalline phases. researchgate.net Below its solid-solid phase transition temperature, 2CB crystallizes in a monoclinic system. The molecules adopt a nearly planar conformation, a characteristic feature that influences their liquid crystalline behavior.

Another crystalline phase, Phase II, exists at a higher temperature. In Phase II, adjacent layers of the molecules are identical. researchgate.net The transition between these phases involves a significant rearrangement of the molecular packing. researchgate.net

Table 1: Crystallographic Data for 4-Cyano-4'-Ethylbiphenyl (Phase I at 223 K)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a | 8.42(1) Å |

| b | 5.94(1) Å |

| c | 23.15(2) Å |

| β | 92.93(1)° |

| Z (Molecules per unit cell) | 4 |

| Data sourced from reference researchgate.net |

Table 2: Crystallographic Data for 4-Cyano-4'-Ethylbiphenyl (Monoclinic P21)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| a | 8.584(4) Å |

| b | 5.865(3) Å |

| c | 11.833(3) Å |

| β | 92.30(3)° |

| Z (Molecules per unit cell) | 2 |

| Data sourced from reference researchgate.net |

Analysis of Phase Transitions and Polymorphism

4-Cyano-4'-ethylbiphenyl exhibits polymorphism, meaning it can exist in different crystalline forms. researchgate.net A reversible, distortive phase transition between two solid crystal phases (Phase I and Phase II) occurs at approximately 290.8 K (17.65 °C) with a transition enthalpy of 0.9 kJ/mol. researchgate.net This solid-solid phase transition is a key characteristic of 2CB's thermal behavior.

In addition to the solid-solid transition, 2CB undergoes a phase transition from the solid crystal state to the isotropic liquid phase at a higher temperature of 348.3 K (75.15 °C). researchgate.net Unlike some of its longer-chain homologs, 2CB exhibits a monotropic nematic phase, which means the nematic liquid crystal phase is only observed upon cooling from the isotropic liquid state. tandfonline.comrri.res.in

The nature of these phase transitions has been investigated using techniques such as Differential Scanning Calorimetry (DSC) and FT-Raman spectroscopy, which provide information on the enthalpy changes and vibrational modes associated with the structural transformations. researchgate.net

Intermolecular Interactions and Molecular Packing Effects

The molecular packing in the crystalline state of 4-Cyano-4'-ethylbiphenyl is characterized by a sheet-like arrangement. tandfonline.comrri.res.in The molecules are organized in a head-to-tail or antiparallel orientation with their nearest neighbors. tandfonline.comrri.res.inresearchgate.net This antiparallel arrangement is a common feature in cyanobiphenyls and is driven by the strong dipole-dipole interactions of the terminal cyano groups. researchgate.netresearchgate.net

During the phase transition from Phase I to Phase II, a significant rearrangement occurs where alternating layers of biphenyl units undergo a flip of approximately 55 degrees around the long axis of the molecules. researchgate.net In Phase I, every layer is related to the neighboring ones through a center of symmetry. researchgate.net In contrast, in Phase II, adjacent layers become identical, which results in the layer thickness being equal to the length of the c-axis of the unit cell. researchgate.net These packing effects and intermolecular forces, particularly the interactions involving the polar cyano group, are crucial in determining the stability of the different crystalline phases and the formation of liquid crystal mesophases. researchgate.net

Odd-Even Effects in Homologous Cyanobiphenyl Series

The homologous series of 4-n-alkyl-4'-cyanobiphenyls (nCB), where 'n' is the number of carbon atoms in the alkyl chain, exhibits a well-documented "odd-even" effect. nih.govaps.orgjps.jpaps.org This effect describes the alternating behavior of various physical properties as the number of carbon atoms in the alkyl chain switches between odd and even.

For instance, the molecular alignment in monolayers of nCBs on substrates shows a distinct odd-even effect. jps.jp Homologs with an odd number of carbons in the alkyl chain, such as 7CB, 9CB, and 11CB, tend to form single-row alignments. jps.jp Conversely, those with an even number of carbons, like 8CB, 10CB, and 12CB, typically exhibit double-row characteristics. jps.jp This is attributed to the different ways the terminal carbon of the alkyl chain interacts with the substrate depending on whether 'n' is odd or even. jps.jp

This odd-even effect is also observed in thermodynamic properties such as phase transition temperatures and entropies, as well as in molecular ordering parameters. aps.orgrsc.org For example, the nematic-to-isotropic transition temperature tends to alternate with the parity of 'n'. rsc.org Molecular dynamics simulations have shown that properties like molecular length, width, and biaxiality also exhibit this odd-even effect with the increasing length of the alkyl chain. nih.gov These effects generally become less pronounced as the alkyl chain length increases. jps.jp

Computational and Theoretical Chemistry Studies of 4 Cyano 4 Ethylbiphenyl

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the structure-property relationships of mesogenic molecules like 4-Cyano-4-Ethylbiphenyl. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular properties from first principles.

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of many-body systems, such as molecules. arxiv.org It is particularly effective for optimizing molecular geometries and calculating electronic properties of cyanobiphenyls. researchgate.netnih.gov The Becke, three-parameter, Lee–Yang–Parr (B3LYP) hybrid functional is a common choice for these calculations, often paired with basis sets like 6-31+G(d) to ensure accuracy. researchgate.net Theoretical calculations reveal that components like the benzene (B151609) ring can significantly alter the electron distribution of cyano liquid crystal monomers. nih.govresearchgate.net

The liquid crystal behavior of this compound is intrinsically linked to its molecular dipole moment. Elongated molecules in the 4'-n-alkyl-4-cyanobiphenyl (nCB) series possess a large permanent dipole moment, which is primarily due to the strong electron-withdrawing nature of the terminal cyano group (-C≡N). researchgate.net This strong dipole creates significant dipole-dipole interactions, which favor the antiparallel arrangement of molecules, a key factor in the formation of nematic and smectic liquid crystal phases. mdpi.com DFT calculations are used to predict the magnitude and orientation of this dipole moment. The distribution of different molecular conformations, each with a varying net dipole moment, is strongly dependent on temperature within the liquid-crystalline phases. aps.org

Table 1: Calculated Dipole Moment for a Representative Cyanobiphenyl Note: Data for the closely related homologue 4-cyano-4'-hexylbiphenyl (6CB) is provided as a representative example, as specific DFT values for this compound were not detailed in the searched literature.

| Compound | Method | Calculated Dipole Moment (Debye) |

|---|

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A smaller gap generally implies higher reactivity and lower stability. wikipedia.org For cyanobiphenyls, the HOMO is typically localized on the biphenyl (B1667301) core, while the LUMO is distributed over the cyano group and the adjacent phenyl ring. DFT calculations are employed to determine the energies of these orbitals. researchgate.net The energy gap can be used to gauge reactivity; for instance, a larger energy difference between the LUMO of an electrophile and the HOMO of a nucleophile may require more stringent reaction conditions. wuxiapptec.com

Table 2: Representative Frontier Molecular Orbital Energies and Gap Note: Values are illustrative for the class of cyanobiphenyls based on typical DFT calculation outcomes.

| Molecular Orbital | Typical Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.0 |

| LUMO | -1.0 to -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.0 to 6.0 |

Molecular polarizability (α) and hyperpolarizability (β) describe the response of a molecule's electron cloud to an external electric field, which is fundamental to its optical properties. The terminal cyano group in molecules like this compound significantly influences these properties. researchgate.net The presence of electron donor (alkyl chain) and acceptor (cyano group) units connected by a π-conjugated biphenyl system leads to significant polarizability. researchgate.net Computational methods can predict the average polarizability (α) and the polarizability anisotropy (Δα), which are crucial for understanding the refractive indices and birefringence of the liquid crystal phase. rsc.org Hyperpolarizability is related to non-linear optical (NLO) phenomena, and its calculation can indicate a material's potential for applications like second harmonic generation. rsc.org

Upon absorption of energy, such as UV light, a molecule transitions to an excited state. Understanding the contributions of various molecular orbitals to these excited states is key to explaining photochemical processes. nih.gov For cyano liquid crystal monomers, theoretical studies analyze how molecular orbitals and molecular fragments contribute to the distribution of holes (electron absence, associated with the HOMO) and electrons (associated with the LUMO) in these excited states. nih.govresearchgate.net This analysis reveals the nature of the electronic transitions, such as local excitations (LE) within a part of the molecule or charge transfer (CT) processes where electron density moves from a donor part to an acceptor part. nih.govresearchgate.net The efficiency of exciton (B1674681) (electron-hole pair) separation during these processes is directly linked to the molecule's intrinsic structure and defines its photochemical activity. nih.gov

Mulliken and Loewdin population analyses are computational techniques used to assign partial atomic charges to the individual atoms within a molecule based on the calculated quantum mechanical wavefunction. researchgate.netq-chem.com These methods provide a quantitative picture of the electron distribution. researchgate.net While conceptually simple, Mulliken analysis can be highly dependent on the basis set used in the calculation. q-chem.comuni-muenchen.de Löwdin analysis, which uses an orthogonalized basis set, often shows a reduced basis set dependence. q-chem.com For cyanobiphenyls, these analyses typically show a significant negative partial charge on the nitrogen atom of the cyano group and positive charges on the adjacent carbon atoms, confirming the group's electron-withdrawing character. researchgate.net It is important to note that there is no single, unique way to define atomic charges in a molecule, and different methods can yield different values. uni-muenchen.de

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the behavior of materials at an atomic level. For liquid crystals like 4-cyano-4'-ethylbiphenyl (B1630433) (2CB), MD simulations provide invaluable insights into the collective molecular arrangements and motions that govern their unique properties.

Modeling Intermolecular Interactions and Pair Potentials

The accuracy of any molecular simulation hinges on the quality of the underlying force field, which describes the potential energy of the system as a function of its atomic coordinates. For 4-cyano-4'-alkylbiphenyls (nCBs), including 2CB, atomistic potentials have been developed based on ab initio calculations that incorporate correlation energy. researchgate.net This approach has demonstrated a high degree of accuracy in reproducing experimental observations. researchgate.net

The interaction energy between pairs of nCB molecules is a critical factor influencing their mesophase behavior. researchgate.net These interactions are a complex interplay of forces, including:

Steric Repulsion: Prevents molecules from occupying the same space.

van der Waals Attraction: Arises from instantaneous fluctuations in electron density.

Electrostatic Interactions: Stem from the permanent dipole moments and charge distributions within the molecules. The strong dipole moment of the cyano group in 2CB plays a significant role in its intermolecular interactions.

Computational studies have focused on calculating the interaction energy of nCB dimers to understand the origins of observed odd-even effects in their mesophase properties. researchgate.net Intermolecular interaction potential maps can be constructed from energy decomposition analysis to visualize and understand positional preferences and the physical origins of these interactions. chemrxiv.org

Simulation of Phase Equilibria and Structural Dynamics in Liquid Crystalline Phases

Molecular dynamics simulations are extensively used to study the phase transitions and dynamic properties of liquid crystals. Methods like the Gibbs Ensemble Monte Carlo and Gibbs-Duhem integration are employed to predict phase equilibria in both model and real systems. avcr.czresearchgate.net For 4-cyano-4'-n-alkylbiphenyl (nCB) systems, including those similar to 2CB, MD simulations using techniques like the generalized replica exchange method (gREM) have been conducted to investigate the nematic-isotropic (NI) phase transition. arxiv.org These simulations are particularly useful for understanding the significant energy gap between the two phases characteristic of a first-order phase transition. arxiv.org

Simulations can track the trajectories of individual molecules, revealing details about translational and rotational diffusion. In the nematic phase, molecules exhibit anisotropic diffusion, with movement along the director (the average direction of molecular orientation) being different from movement perpendicular to it. These simulations also provide insights into the collective reorientational dynamics that are fundamental to the liquid crystalline state.

The structural dynamics within the liquid crystalline phases, such as the nematic phase of 2CB, involve a delicate balance of intermolecular forces that lead to long-range orientational order while maintaining fluidity. Simulations can elucidate how these interactions give rise to the observed macroscopic properties.

Prediction of Orientational Order Parameters (e.g., , )

A key characteristic of the nematic phase is the long-range orientational order of the constituent molecules. This order is quantified by a series of order parameters, denoted as ⟨PL⟩, where L is an even integer. The most common of these is the second-rank order parameter, ⟨P₂⟩, also known as the Maier-Saupe order parameter, which is a measure of the average alignment of the long molecular axes with the nematic director.

Molecular dynamics simulations provide a direct route to calculate these order parameters. By averaging the orientation of the molecular axes over all molecules in the simulation and over time, one can compute ⟨P₂⟩. Higher-order parameters like ⟨P₄⟩ can also be determined, offering a more detailed description of the orientational distribution function. msu.ru For instance, a high value of ⟨P₂⟩ indicates a high degree of alignment, while the value of ⟨P₄⟩ provides information about the angular fluctuations around the director.

The ability to predict these order parameters is a stringent test of the accuracy of the molecular model and the simulation methodology. Comparisons with experimental data, often obtained from techniques like NMR or polarized spectroscopy, allow for the refinement of the theoretical models. msu.ru

| Order Parameter | Description |

| ⟨P₂⟩ | The primary measure of long-range orientational order in a nematic liquid crystal. It quantifies the average alignment of the long molecular axes with the nematic director. A value of 1 indicates perfect alignment, while 0 represents an isotropic distribution. |

| ⟨P₄⟩ | A higher-order parameter that provides more detailed information about the angular distribution of molecules around the director. It is sensitive to the shape of the orientational distribution function. |

Theoretical Insights into Structure-Property Relationships

The mesomorphic behavior of a liquid crystal is intricately linked to its molecular structure. Theoretical and computational studies play a crucial role in elucidating these structure-property relationships, guiding the design of new materials with desired characteristics.

Influence of Alkyl Chain Length and Substituent Position on Mesomorphic Behavior

The length and parity of the alkyl chain in the 4-cyano-4'-n-alkylbiphenyl (nCB) series have a profound effect on their liquid crystalline properties. nih.govresearchgate.net This is a well-studied phenomenon where systematic changes in the alkyl chain lead to predictable variations in transition temperatures and the types of mesophases observed.

Chain Length and Phase Type: For shorter alkyl chains, nCB compounds typically exhibit only a nematic phase. As the chain length increases, smectic phases, which have a higher degree of positional order, can also appear. researchgate.netrsc.org

Substituent Position: The position of substituents on the biphenyl core is critical. The 4-cyano and 4'-alkyl substitution pattern is key to the mesogenic properties of this class of compounds. Any deviation from this arrangement would significantly alter the molecular shape, dipole moment, and ultimately, the liquid crystalline behavior.

Theoretical modeling, including density functional theory (DFT), helps to rationalize these observations by correlating changes in molecular geometry, anisotropy, and intermolecular interaction potentials with the stability of different mesophases. researchgate.nettandfonline.com

| Alkyl Chain Feature | Influence on Mesomorphic Behavior |

| Chain Length | Longer chains tend to stabilize smectic phases over nematic phases due to increased van der Waals interactions and a greater tendency for microphase separation. researchgate.netrsc.org |

| Parity (Odd/Even) | Leads to the "odd-even effect," where properties like clearing temperature and entropy of transition show a regular alternation with the number of carbon atoms in the chain. nih.gov |

| Substituent Position | The para-substitution of the cyano and alkyl groups is crucial for creating the elongated, relatively rigid molecular shape necessary for liquid crystallinity in this system. |

Theoretical Analysis of Electrically Induced Patterns in Nematic Phases

The response of nematic liquid crystals to an applied electric field is the basis for their widespread use in display technologies. The positive dielectric anisotropy of 4-cyano-4'-ethylbiphenyl, arising from the strong dipole moment of the cyano group, causes the molecules to align parallel to an applied electric field.

Under certain conditions, the application of an electric field can lead to the formation of complex spatial patterns. These are a result of instabilities arising from the coupling of fluid flow, director orientation, and charge transport. Theoretical analysis of these phenomena is often based on continuum theory, such as the Leslie-Ericksen theory, which describes the macroscopic behavior of nematic liquid crystals. arxiv.orgresearchgate.net

Flexoelectric Domains: These patterns can arise from flexoelectricity, which is a coupling between an electric field and director curvature (splay and bend deformations). bohrium.com

Electroconvection: In materials with sufficient ionic impurities, an electric field can induce fluid flow, leading to the formation of convection rolls, which are visible as striped patterns. szfki.hu

Theoretical models can predict the threshold voltages and frequencies for the formation of these patterns and describe their characteristics. bohrium.comszfki.hu For a compound like 4-cyano-4'-ethylbiphenyl, understanding these electrically induced instabilities is important for optimizing its performance in electro-optical devices and for exploring other potential applications. szfki.hu

Applications and Material Science Design Principles Involving 4 Cyano 4 Ethylbiphenyl

Role in Liquid Crystal Technology

The unique molecular structure of 4-Cyano-4-Ethylbiphenyl (2CB), characterized by a rigid biphenyl (B1667301) core, a flexible ethyl tail, and a polar cyano group, makes it a significant component in the field of liquid crystal technology. hongjinchem.comtradekorea.com Its properties are foundational to the operation of various electro-optical devices. researchgate.net

Utilization as a Liquid Crystal Monomer and Intermediate

This compound is widely recognized for its use as a liquid crystal monomer and an intermediate in the synthesis of other liquid crystal materials. hongjinchem.comtradekorea.comhongjinchem.com As a monomer, its elongated, rod-like shape and inherent anisotropy are crucial for the formation of liquid crystalline phases. ijres.org These phases exhibit long-range orientational order, a prerequisite for their application in displays and other technologies. The compound's chemical structure allows for further modification, making it a valuable intermediate for creating more complex liquid crystal molecules with tailored properties. hongjinchem.comhongjinchem.com For instance, it serves as a foundational structure upon which different functional groups can be added to alter mesophase behavior, temperature range, and electro-optical response.

Contribution to Electro-Optical Properties in Liquid Crystal Displays (LCDs)

The cyanobiphenyl series, including this compound, was instrumental in the development of early liquid crystal displays (LCDs) due to their favorable electro-optical characteristics. wikipedia.org The strong dipole moment of the cyano (-CN) group results in a large positive dielectric anisotropy. This property is essential for the functioning of twisted nematic (TN) and super-twisted nematic (STN) LCDs, where an applied electric field reorients the liquid crystal molecules to control the passage of light. lcms.cz

The cyanobiphenyl family of liquid crystals, to which this compound belongs, is known for its high optical birefringence, which allows for the creation of thin and efficient display cells. researchgate.net The specific composition of liquid crystal mixtures, which often include cyanobiphenyls, is critical for defining the physical properties and characteristics of the display, such as the nematic-to-isotropic transition temperature. lcms.cz

Orientational Ordering on Functionalized Surfaces

The interaction between liquid crystal molecules and the alignment layers of a display cell dictates the initial orientation of the liquid crystal director, which is fundamental to device performance. The cyano group in molecules like this compound plays a significant role in this surface anchoring. Studies have shown that the orientation of cyanobiphenyl liquid crystals can be controlled by chemically functionalizing the surfaces they are in contact with. nih.gov

For example, on surfaces with ammonium (B1175870) groups, the addition of acidic compounds or exposure to UV light can induce a transition from a planar to a perpendicular (homeotropic) alignment. nih.gov This effect is attributed to the dipolar coupling between the liquid crystal and the electric field generated at the surface. nih.gov On hydroxyl-terminated surfaces, hydrogen bonding between the cyano group (or derivatives) and the surface can also promote homeotropic alignment. nih.gov The ability to control this orientational ordering is crucial for manufacturing high-performance LCDs with desired viewing angles and contrast ratios.

Formulation of Liquid Crystal Mixtures and Diluters

Pure liquid crystal compounds rarely possess all the necessary properties for practical applications. Therefore, they are typically used in mixtures to achieve a broad operating temperature range, optimal viscosity, and specific electro-optical characteristics. This compound and its homologues are common components in such mixtures. researchgate.net

These compounds can act as "diluters," which are added to a host liquid crystal to modify its properties. researchgate.net For instance, they can be used to adjust the birefringence and dielectric anisotropy of a mixture to meet the requirements of a particular display technology. researchgate.net The specific ratio of the individual components in a liquid crystal mixture is paramount for achieving the desired optical quality and performance of the electronic device. lcms.cz

Function as a Versatile Building Block in Organic Synthesis

Beyond its direct use in liquid crystal mixtures, this compound serves as a versatile building block in organic synthesis. cymitquimica.com Its bifunctional nature, with a reactive cyano group and an aromatic biphenyl structure, allows it to participate in a variety of chemical transformations.

Participation in Nucleophilic Substitution Reactions

The cyano group (nitrile) in this compound can undergo nucleophilic substitution reactions. Although nitriles are generally less reactive towards nucleophiles than carbonyl compounds, under certain conditions, the cyano group can be hydrolyzed, reduced, or reacted with organometallic reagents to introduce new functional groups. For example, the cleavage of a precursor protein in some biochemical pathways has been shown to proceed through an internal thioester intermediate, which is subsequently cleaved in a nucleophilic substitution reaction. google.com This highlights the potential for the cyano group to be a target for such reactions in a synthetic context.

The biphenyl core itself can be synthesized through methods like Suzuki coupling, and the functional groups attached to it can be further modified. The presence of the cyano group influences the reactivity of the aromatic rings, making the molecule a useful intermediate for creating more complex structures for applications in pharmaceuticals and materials science.

Oxidation and Reduction Reactions of the Ethyl Group

The ethyl group of 4-cyano-4'-ethylbiphenyl (B1630433), while generally stable, features a reactive benzylic position—the carbon atom bonded directly to the aromatic biphenyl ring. This position is susceptible to specific oxidative reactions, while the saturated alkyl chain is largely resistant to reduction.

Oxidation Reactions: The benzylic C-H bonds of the ethyl group can be selectively functionalized through various oxidative pathways. Research has demonstrated that copper-catalyzed radical relay reactions can achieve oxidative coupling of this position. For instance, attempts to couple 4-ethylbiphenyl (B1582967) with methanol (B129727) to form a benzylic ether have been studied. While the presence of the electron-withdrawing cyano group in 4-cyano-4'-ethylbiphenyl can decrease reactivity, leading to low yields (around 10%) under certain conditions, these studies highlight a viable pathway for oxidation.

Another powerful method for functionalizing the ethyl group is through electrochemical oxidation. In this process, the benzylic substrate, such as 4-ethylbiphenyl, is preferentially oxidized at an anode to generate a reactive intermediate that can then engage in carbon-carbon bond formation. This has been applied in the arylation of the benzylic position, demonstrating a direct method to create more complex molecular architectures.

Furthermore, the compound can undergo photolytic degradation when exposed to ultraviolet (UV) radiation. This process involves oxidation, where the molecule becomes susceptible to attack by reactive oxygen species like singlet oxygen (¹O₂) and the superoxide (B77818) radical anion (O₂•⁻), leading to its decomposition. researchgate.net

| Oxidation Method | Reagents/Conditions | Product Type | Observed Outcome/Yield |

| Copper-Catalyzed Oxidation | Cu Catalyst, Methanol | Benzylic Ether | Low yield (10%) for the 4-cyano derivative due to electronic effects. |

| Electrochemical Oxidation | Graphite Anode, Nickel Cathode | Benzylic Arylation | Effective for forming C-C bonds at the benzylic position of ethylbiphenyl. |

| Photolytic Oxidation | UV Radiation, Oxygen | Degradation Products | Susceptible to attack by reactive oxygen species (¹O₂, O₂•⁻). researchgate.net |

Reduction Reactions: The ethyl group, being a saturated alkyl chain, is generally resistant to chemical reduction. Standard catalytic hydrogenation methods that can reduce alkenes or other functional groups typically leave the ethyl group and the aromatic rings intact under mild conditions. libretexts.org More forceful conditions, such as high pressure and temperature with a platinum or rhodium catalyst, are required to reduce the aromatic biphenyl rings to their corresponding cyclohexane (B81311) structures. libretexts.orglumenlearning.com The Birch reduction, which uses alkali metals in liquid ammonia, is another method capable of reducing aromatic rings but does not affect the simple alkyl substituent. libretexts.orgfiveable.me Therefore, selective reduction of the ethyl group itself is not a common transformation for this compound.

Further Functionalization via Coupling Reactions on the Biphenyl Core

The biphenyl scaffold of 4-cyano-4'-ethylbiphenyl is an ideal platform for introducing additional chemical diversity through transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds at various positions on the phenyl rings, allowing for the fine-tuning of the molecule's electronic and physical properties.

The most prominent and widely used methods for this purpose are the Suzuki-Miyaura and Ullmann reactions. atamanchemicals.comorganic-chemistry.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for creating biaryl compounds. It typically involves the reaction of an aryl halide (or triflate) with an organoboron compound, such as a boronic acid or ester. libretexts.org By first halogenating the biphenyl core of 4-cyano-4'-ethylbiphenyl, it can be coupled with a wide array of boronic acids to introduce new aryl or alkyl substituents. This strategy is fundamental in building more complex molecules for applications in pharmaceuticals and advanced materials. atamanchemicals.com

Ullmann Reaction: The classic Ullmann reaction involves the copper-catalyzed coupling of two aryl halides to form a symmetric biaryl. organic-chemistry.org A more versatile, modern variation, often called the Ullmann condensation or Ullmann-type reaction, facilitates the formation of aryl-ethers, aryl-amines, and other derivatives by coupling an aryl halide with an alcohol, amine, or other nucleophile. organic-chemistry.orgmdpi.comgoogle.com This provides another strategic route to modify the biphenyl core of 4-cyano-4'-ethylbiphenyl, enhancing its functionality for specific applications. google.com

These coupling strategies are central to synthesizing derivatives with tailored properties, such as modified liquid crystalline phases, enhanced charge transport capabilities, or specific biological activities.

Integration into Advanced Materials

The unique combination of a rigid, polarizable core and terminal functional groups makes 4-cyano-4'-ethylbiphenyl and its derivatives valuable components in a variety of advanced materials, extending far beyond their historic role in display technologies.

Applications Beyond Traditional Displays

While the family of 4-cyano-4'-alkylbiphenyls was foundational to the development of liquid crystal displays (LCDs), their applications have expanded into numerous other high-tech fields. researchgate.net The ability of these liquid crystals to respond to external stimuli like electric fields, temperature, and the presence of chemical analytes is key to their versatility.

Emerging applications include:

Sensors: The sensitive and ordered nature of cyanobiphenyl liquid crystals makes them excellent signal amplifiers for chemical and biological sensors. Adsorption of analyte molecules onto a surface treated with these liquid crystals can disrupt their orientation, leading to a detectable optical signal.

Tunable Electromagnetic Devices: In the microwave and terahertz frequencies, liquid crystals are being integrated into reconfigurable devices. Their tunable dielectric anisotropy allows for the fabrication of dynamic components such as phase shifters, filters, and tunable antennas.

Smart Windows and Glass: Liquid crystal technology can be used to create glass that can switch between transparent and opaque states with the application of an electric field.

Optical and Photonic Devices: The high optical birefringence of these molecules is utilized in devices like liquid crystal lenses and other advanced optical instruments. researchgate.net

Energy Materials: Research has pointed to the potential use of cyanobiphenyls like 4-cyano-4'-ethylbiphenyl as components in solar cells, owing to their ability to absorb light and their ordered self-assembly. msu.edu

| Application Area | Enabling Property | Example Device/System |

| Sensors | Stimuli-responsive molecular orientation | Chemical and Biosensors |

| Electromagnetics | Tunable dielectric anisotropy | Reconfigurable antennas, phase shifters, filters |

| Smart Glazing | Electro-optical switching | Smart Windows |

| Photonics | High optical birefringence | Liquid Crystal Lenses |

| Energy | Light absorption, self-assembly | Organic Solar Cells |

Organic Electronic Devices

The field of organic electronics leverages the electronic properties of carbon-based materials to create devices like organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs). The rigid, conjugated biphenyl core of 4-cyano-4'-ethylbiphenyl provides a scaffold for charge transport, making its derivatives promising candidates for these applications. avantorsciences.commpg.de

In Organic Thin-Film Transistors (OTFTs) , the semiconductor layer is the critical component. Materials based on fused aromatic rings or linked phenyl systems, such as sexiphenyls, are known to exhibit high charge carrier mobility due to strong intermolecular interactions and extended π-electron systems. Derivatives of 4-cyano-4'-ethylbiphenyl can be designed to function as the semiconducting layer in such transistors. rsc.org

In Organic Electroluminescent Elements (OLEDs) , materials must be capable of efficiently transporting charge and emitting light. Biphenyl derivatives are often used as host materials or as functional substituents in emitter molecules. A patent for organic electroluminescent elements lists 4-ethylbiphenyl as a potential substituent for the core components, highlighting its role in building the molecular architecture for OLEDs. google.com

In Organic Photovoltaics (OPVs) , or organic solar cells, materials are needed that can absorb light to create excitons (electron-hole pairs) and then efficiently separate these charges. The investigation of 4-cyano-4'-ethylbiphenyl as a potential component in solar cells is linked to its light absorption characteristics and its capacity for ordered packing, which can facilitate charge transport. msu.edu

Emerging Research Frontiers and Future Prospects for 4 Cyano 4 Ethylbiphenyl

Development of Novel Derivatives with Tailored Properties

The inherent properties of 4-Cyano-4'-ethylbiphenyl (B1630433), such as its mesomorphic behavior and dielectric anisotropy, are fundamentally dictated by its molecular structure. datainsightsmarket.com The biphenyl (B1667301) core provides rigidity, the cyano group imparts a strong dipole moment, and the ethyl group influences the molecular packing and transition temperatures. nbinno.com The development of novel derivatives focuses on the strategic modification of this structure to tailor its properties for specific applications. nih.gov

One primary avenue of research involves the synthesis of homologous series by varying the length of the alkyl chain. researchgate.netnih.gov This allows for fine-tuning of the melting and clearing points, thereby adjusting the temperature range of the liquid crystal phase. Furthermore, the introduction of different functional groups or chiral centers can induce novel mesophases, such as smectic or cholesteric phases, expanding the material's application scope. nih.gov For instance, the incorporation of a carboxyl group can alter the surface anchoring properties of the liquid crystal. nih.gov

The synthesis of these derivatives often employs cross-coupling reactions to construct the biphenyl core, followed by functional group manipulations to introduce the desired moieties. nih.gov The overarching goal is to establish clear structure-property relationships that enable the rational design of new materials with predictable and optimized characteristics.

Table 1: Examples of Structural Modifications and Their Effects on Properties

| Structural Modification | Potential Effect on Properties | Example of a Derivative Class |

| Varying alkyl chain length | Alters melting and clearing points, modifies mesophase stability | 4-Alkyl-4'-cyanobiphenyls |

| Introducing lateral substituents | Modifies molecular packing, affects viscosity and birefringence | Substituted 4-Cyano-4'-ethylbiphenyls |

| Incorporating chiral centers | Induces cholesteric phases, enables applications in optical switching | Chiral derivatives of 4-Cyano-4'-ethylbiphenyl |

| Adding polar functional groups | Enhances dielectric anisotropy, influences surface anchoring | Carboxylic acid or ester derivatives |

Advanced Characterization Techniques for In-Situ Studies

Understanding the dynamic behavior of 4-Cyano-4'-ethylbiphenyl and its derivatives under operational conditions is paramount for optimizing their performance in devices. Advanced characterization techniques that allow for in-situ studies are therefore indispensable. These methods provide real-time insights into phase transitions, molecular ordering, and responses to external stimuli such as electric fields or temperature gradients.

Polarized Optical Microscopy (POM) remains a fundamental tool for the direct visualization of liquid crystal textures, enabling the identification of different mesophases and their defects. mdpi.com Differential Scanning Calorimetry (DSC) is crucial for accurately determining the temperatures and enthalpies of phase transitions. researchgate.net

For more detailed molecular-level information, spectroscopic techniques are employed. Fourier-Transform Infrared (FTIR) Spectroscopy can probe the orientation of specific molecular bonds, providing insights into the alignment of the liquid crystal director. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying molecular order and dynamics within the liquid crystalline state.

X-ray Diffraction (WAXS) studies can provide detailed information about the molecular packing and ordering in different phases. researchgate.net The combination of these techniques allows for a comprehensive understanding of the material's behavior from the macroscopic to the molecular level, facilitating the development of more robust and efficient liquid crystal devices.

Enhanced Computational Modeling for Predictive Material Design

In recent years, computational modeling has emerged as a powerful tool in materials science, enabling the prediction of material properties and guiding the design of new molecules with desired functionalities. For 4-Cyano-4'-ethylbiphenyl and its derivatives, molecular modeling techniques such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) calculations are particularly valuable. tu-darmstadt.de

MD simulations can provide insights into the collective behavior of liquid crystal molecules, allowing researchers to study phase transitions, diffusion, and the formation of different mesophases at an atomistic level. tu-darmstadt.de These simulations can predict how changes in molecular structure will affect the bulk properties of the material, thereby accelerating the discovery of new liquid crystals with tailored characteristics.